molecular formula C16H19ClN4O2 B6444847 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine CAS No. 2640967-38-8

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine

Cat. No.: B6444847
CAS No.: 2640967-38-8
M. Wt: 334.80 g/mol
InChI Key: ZXJLHHHVJROWSL-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 4-position and a piperidine ring at the 2-position. The piperidine moiety is further modified with a [(3-chloropyridin-4-yl)oxy]methyl group, which introduces both lipophilic and electron-withdrawing characteristics.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-15-3-7-19-16(20-15)21-8-4-12(5-9-21)11-23-14-2-6-18-10-13(14)17/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLHHHVJROWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloropyridine with a piperidine derivative to form an intermediate, which is then coupled with a methoxypyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and piperidine modifications. Below is a detailed comparison:

Substituent Variations on the Pyrimidine Core

  • 4-Methoxy vs. 2-Chloro Substitution: The target compound’s 4-methoxy group enhances solubility compared to 2-chloro-4-[4-(3-methoxypropoxy)piperidin-1-yl]pyrimidine (, MW: 285.77). 2-Aminopyrimidine Derivatives (): Amino groups at the 2-position (e.g., piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines) introduce hydrogen-bonding capacity, which may enhance target binding affinity compared to methoxy groups .

Piperidine Modifications

  • [(3-Chloropyridin-4-yl)oxy]methyl vs. In contrast, 3-methoxypropoxy () adds flexibility and ether oxygen polarity, improving solubility .
  • Piperidine vs. Piperazine: Pyrimido[4,5-d]pyrimidinones with piperazine substituents () exhibit enhanced basicity due to the additional nitrogen, which may alter pharmacokinetic properties like tissue distribution .

Heterocyclic Core Variations

  • Pyrimidine vs. Pyrido[3,4-d]pyrimidinone: Pyrido[3,4-d]pyrimidinones () feature fused rings, increasing planarity and rigidity. This may enhance binding to flat enzymatic active sites but reduce metabolic stability .

Data Table: Structural and Physicochemical Comparison

Compound Name / Structure Core Heterocycle Key Substituents Molecular Weight Key Features
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine Pyrimidine 4-methoxy, [(3-chloropyridinyl)oxy]methyl ~350 (estimated) High lipophilicity, aromatic interactions
2-Chloro-4-[4-(3-methoxypropoxy)piperidin-1-yl]pyrimidine () Pyrimidine 2-chloro, 3-methoxypropoxy 285.77 Flexible ether chain, moderate solubility
Piperidin-1-yl-propoxyphenyl-2-aminopyrimidine () Pyrimidine 2-amino, propoxyphenyl ~320 (estimated) Hydrogen-bonding capacity, varied SAR
Pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido-pyrimidinone Piperidin-1-yl, methoxyphenyl ~400 (estimated) Fused core, rigid structure

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling piperidine derivatives with chloropyridinyloxy methyl groups, similar to methods in and .
  • Structure-Activity Relationships (SAR): Methoxy groups improve solubility but may reduce binding affinity compared to amino or chloro substituents. Bulky piperidine substituents (e.g., chloropyridinyloxy methyl) may enhance selectivity for sterically constrained targets .
  • Pharmacokinetic Considerations : Higher molecular weight (estimated ~350) compared to simpler analogs (e.g., ’s 285.77) could limit blood-brain barrier penetration but improve plasma protein binding .

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